N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a fluorophenyl group, and a naphthalen-1-ylacetohydrazide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the naphthalen-1-ylacetohydrazide moiety: This step involves the condensation of naphthalen-1-ylacetic acid with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide
- N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide
- N’-[1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide
Uniqueness
N’-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O/c24-17-8-10-18(11-9-17)30-23-20(13-27-30)22(25-14-26-23)29-28-21(31)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,13-14H,12H2,(H,28,31)(H,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNPWGJECMZGLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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